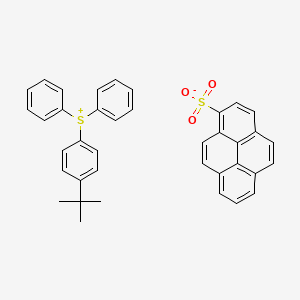
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 14-iodotetradeca-2,4-diyn-1-yl bromide.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling, is employed to attach the 14-iodotetradeca-2,4-diyn-1-yl group to the carbazole core.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., potassium carbonate or triethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinone derivatives, while reduction may produce dihydrocarbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology
In biological research, carbazole derivatives are studied for their potential as anticancer, antimicrobial, and antiviral agents due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mécanisme D'action
The mechanism of action of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
9-Phenylcarbazole: A derivative with a phenyl group at the 9-position.
Uniqueness
This compound is unique due to the presence of the 14-iodotetradeca-2,4-diyn-1-yl group, which imparts distinct electronic and structural properties. This uniqueness may translate to specific applications in materials science and medicinal chemistry that are not achievable with other carbazole derivatives.
Propriétés
Numéro CAS |
922730-77-6 |
|---|---|
Formule moléculaire |
C26H28IN |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
9-(14-iodotetradeca-2,4-diynyl)carbazole |
InChI |
InChI=1S/C26H28IN/c27-21-15-9-7-5-3-1-2-4-6-8-10-16-22-28-25-19-13-11-17-23(25)24-18-12-14-20-26(24)28/h11-14,17-20H,1-5,7,9,15,21-22H2 |
Clé InChI |
WSJZULKGMNEUET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)

![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)




![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
